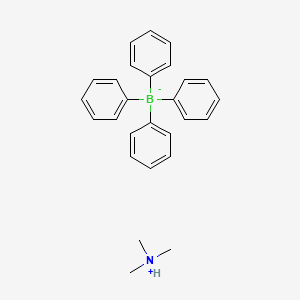
4-Chloro-3-methylphenyl 2-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methylphenyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro and methyl group on the phenyl ring, and a hydroxybenzoate ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 2-hydroxybenzoate typically involves the esterification of 4-chloro-3-methylphenol with 2-hydroxybenzoic acid (salicylic acid). The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Reaction Conditions:
Reagents: 4-Chloro-3-methylphenol, 2-hydroxybenzoic acid, sulfuric acid or DCC.
Solvent: Common solvents include dichloromethane or toluene.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
4-Chloro-3-methylphenyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-methylphenol and 2-hydroxybenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., acetone, water).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions, water as solvent.
Major Products
Substitution: Products depend on the nucleophile used (e.g., 4-amino-3-methylphenyl 2-hydroxybenzoate).
Oxidation: 4-Chloro-3-carboxyphenyl 2-hydroxybenzoate.
Hydrolysis: 4-Chloro-3-methylphenol and 2-hydroxybenzoic acid.
科学研究应用
4-Chloro-3-methylphenyl 2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-3-methylphenyl 2-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloro and hydroxy groups can influence its binding affinity and specificity towards molecular targets.
相似化合物的比较
4-Chloro-3-methylphenyl 2-hydroxybenzoate can be compared with other similar compounds such as:
4-Chloro-2-methylphenyl 2-hydroxybenzoate: Similar structure but different substitution pattern, which can affect its reactivity and biological activity.
4-Chloro-3-methylphenyl 4-hydroxybenzoate: Different position of the hydroxy group, leading to variations in chemical properties and applications.
4-Chloro-3-methylphenyl benzoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
88599-57-9 |
|---|---|
分子式 |
C14H11ClO3 |
分子量 |
262.69 g/mol |
IUPAC 名称 |
(4-chloro-3-methylphenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C14H11ClO3/c1-9-8-10(6-7-12(9)15)18-14(17)11-4-2-3-5-13(11)16/h2-8,16H,1H3 |
InChI 键 |
CDBOTLBWQJJKQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B11996828.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11996844.png)
![ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)butanoate](/img/structure/B11996863.png)
![(2-{[({5-[(2-{[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11996868.png)


![(2E)-1-[2-(Benzyloxy)-4-methoxyphenyl]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)prop-2-EN-1-one](/img/structure/B11996906.png)




![2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide](/img/structure/B11996928.png)

